PEG24-Containing ADC vs. Non-PEGylated ADC: Prolonged Half-Life and Enhanced Tolerability in Trop-2 Targeting Conjugates
In a head-to-head comparison of RS7 antibody-drug conjugates targeting Trop-2, the ADC molecule RS7-DL 11 featuring a methyl-PEG24 (mPEG24) moiety as a side chain to the Valine-Lysine-PAB linker demonstrated maximum hydrophilicity, biophysical stability, tumor suppression, prolonged half-life, and enhanced animal tolerability compared to non-PEGylated and sugar-modified linker variants [1]. All drug-linkers were conjugated with drug-to-antibody ratio (DAR) values set at 4 or 8 [1].
| Evidence Dimension | Comprehensive ADC performance (PK, tolerability, efficacy) |
|---|---|
| Target Compound Data | PEG24-containing ADC (RS7-DL 11): maximum hydrophilicity, biophysical stability, tumor suppression, prolonged half-life, enhanced animal tolerability |
| Comparator Or Baseline | Non-PEGylated dipeptide linker ADCs and sugar-modified linker ADCs |
| Quantified Difference | PEG24 variant demonstrated superior performance across all evaluated parameters; exact fold-change values not disclosed in abstract |
| Conditions | RS7 humanized antibody targeting Trop-2; MMAE payload; DAR 4 or 8; in vivo animal models |
Why This Matters
This head-to-head evidence demonstrates that the PEG24 moiety provides superior conjugate performance that cannot be achieved with non-PEGylated linkers, directly impacting procurement decisions for ADC development programs.
- [1] Long J, Shao T, Wang Y, et al. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chem. 2025;36(2):179-189. View Source
